

Technical Guide: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

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Compound of Interest

Compound Name: *threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether*

Cat. No.: *B13825844*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether**, a lignan with noteworthy biological activities. This document outlines its chemical properties, experimental protocols for its study, and its role in relevant signaling pathways.

Compound Identification and Properties

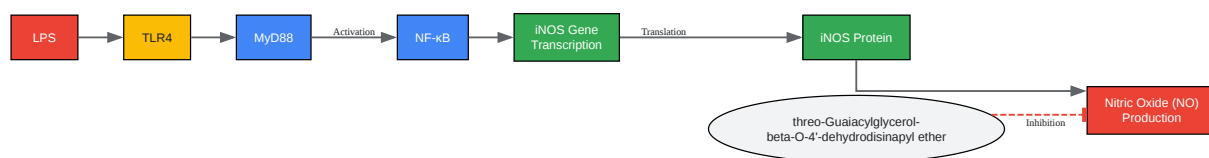
threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a natural product identified as a lignan.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	844637-85-0	[1][3][4][5][6]
Molecular Formula	C31H36O11	[3][5]
Molecular Weight	584.61 g/mol	[1]
Physical Description	Powder	[5]
Purity	≥98%	[5]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Storage	Refrigerate or freeze (2-8 °C), protected from air and light	[5]

Biological Activity and Signaling Pathway

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether has demonstrated anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO).[2] In a key study, the compound showed an IC₅₀ of 21.3 μM for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in mouse RAW264.7 macrophage cells.[1] This activity suggests a potential therapeutic application in inflammatory conditions.

The inhibitory action on NO production points to an interaction with the inflammatory signaling cascade initiated by LPS. A simplified representation of this pathway is illustrated below.



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Caption: LPS-induced Nitric Oxide Production Pathway and Inhibition.

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

This protocol is based on the methodology described for evaluating the anti-inflammatory effects of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether**.^[1]

1. Cell Culture:

- Culture RAW264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment:

- Seed cells in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** for 1 hour.

3. Stimulation:

- Induce nitric oxide production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

4. Measurement of Nitric Oxide:

- After 24 hours of incubation, measure the amount of nitric oxide in the culture supernatant using the Griess reaction method.
- Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite.

5. Data Analysis:

- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced nitric oxide production.

Proposed Synthetic Workflow

While a specific synthesis protocol for **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** was not detailed in the provided search results, a general synthetic strategy for related guaiacylglycerol-beta-O-4'-ether lignans can be proposed. The synthesis of similar compounds often involves the coupling of two phenylpropanoid units.^[7]



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Caption: Proposed General Synthetic Workflow.

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